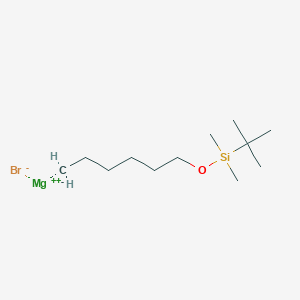
2,5-二氟苯甲酰胺肟
描述
2,5-Difluorobenzamidoxime is a chemical compound with the molecular formula C7H6F2N2O and a molecular weight of 172.13 g/mol . It is a derivative of benzamidoxime, which is known for its applications in various fields, including the treatment of organophosphate poisoning. The compound is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the benzene ring, along with an amidoxime functional group.
科学研究应用
2,5-Difluorobenzamidoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
作用机制
Target of Action
The primary targets of 2,5-Difluorobenzamidoxime are currently unknown
Mode of Action
Like many drugs, it is likely to bind to a receptor or enzyme, initiating a series of biochemical reactions that lead to its therapeutic or pharmacological effects .
Result of Action
The molecular and cellular effects of 2,5-Difluorobenzamidoxime’s action are currently unknown . Once the compound’s targets and mode of action are identified, it will be possible to understand its effects at the molecular and cellular levels.
生化分析
Biochemical Properties
2,5-Difluorobenzamidoxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2,5-Difluorobenzamidoxime and cytochrome P450 can lead to the formation of reactive intermediates that may further participate in various biochemical pathways .
Additionally, 2,5-Difluorobenzamidoxime has been shown to bind to proteins involved in cellular signaling pathways. For instance, it can interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing downstream signaling events .
Cellular Effects
The effects of 2,5-Difluorobenzamidoxime on cellular processes are diverse and multifaceted. In various cell types, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2,5-Difluorobenzamidoxime can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis.
Moreover, 2,5-Difluorobenzamidoxime has been reported to affect gene expression by interacting with transcription factors. This interaction can result in the upregulation or downregulation of target genes, thereby altering the cellular transcriptome and proteome . Additionally, the compound’s impact on cellular metabolism includes changes in the levels of key metabolites and the modulation of metabolic fluxes .
Molecular Mechanism
The molecular mechanism of action of 2,5-Difluorobenzamidoxime involves several key interactions at the molecular level. One of the primary mechanisms is its binding to specific biomolecules, such as enzymes and receptors. For instance, 2,5-Difluorobenzamidoxime can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Furthermore, 2,5-Difluorobenzamidoxime can activate or inhibit transcription factors, leading to changes in gene expression. This modulation of gene expression can result in altered cellular functions and responses. Additionally, the compound may induce post-translational modifications of proteins, such as phosphorylation or acetylation, which can further influence their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Difluorobenzamidoxime have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been observed that the compound remains stable under ambient conditions for extended periods, allowing for consistent experimental results .
Over time, 2,5-Difluorobenzamidoxime may undergo degradation, leading to the formation of by-products that could influence its biological activity. Long-term studies have shown that prolonged exposure to 2,5-Difluorobenzamidoxime can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Difluorobenzamidoxime in animal models vary with different dosages. At low doses, the compound has been found to exert minimal toxic effects while still modulating specific biochemical pathways . At higher doses, 2,5-Difluorobenzamidoxime can induce toxic or adverse effects, such as oxidative stress and cellular damage .
Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
2,5-Difluorobenzamidoxime is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, or hydrolysis, often mediated by enzymes such as cytochrome P450 . These reactions introduce or expose functional groups that increase the compound’s hydrophilicity.
In phase II reactions, 2,5-Difluorobenzamidoxime can undergo conjugation with endogenous molecules such as glucuronic acid or glutathione, facilitated by transferase enzymes . These conjugation reactions further enhance the compound’s solubility and facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of 2,5-Difluorobenzamidoxime within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, 2,5-Difluorobenzamidoxime can bind to intracellular proteins, influencing its localization and accumulation.
Additionally, the distribution of 2,5-Difluorobenzamidoxime within tissues can be influenced by factors such as tissue perfusion and the presence of binding sites. These factors determine the compound’s bioavailability and its potential to exert biological effects in different tissues .
Subcellular Localization
The subcellular localization of 2,5-Difluorobenzamidoxime is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,5-Difluorobenzamidoxime may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
Alternatively, the compound may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 2,5-Difluorobenzamidoxime is thus a key determinant of its biological activity and its ability to modulate cellular processes .
准备方法
The synthesis of 2,5-Difluorobenzamidoxime typically involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the amidoxime . The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity.
化学反应分析
2,5-Difluorobenzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
属性
IUPAC Name |
2,5-difluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWDGSJHXFWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=NO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C(=N/O)/N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)


![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)


![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

